Propane-1,2,3-triol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is a triol compound, meaning it has three hydroxyl groups (-OH) attached to its carbon atoms. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these two compounds can participate in various chemical reactions, leading to the formation of esters and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained on a large scale as a by-product in the manufacture of soaps. Soaps are produced by boiling oils and fats with sodium or potassium hydroxide solution, a process known as saponification .
- It can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is cheaply obtained from the cracking of petroleum. Propylene is first chlorinated to get allyl chloride, which is then hydrolyzed to allyl alcohol. The allyl alcohol is treated with chlorine water and subsequently hydrolyzed to produce glycerol .
Chemical Reactions Analysis
Types of Reactions
-
Esterification
- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .
-
Hydrolysis
- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.
Major Products
Esters: Formed from the reaction of glycerol with carboxylic acids.
Scientific Research Applications
Propane-1,2,3-triol has a wide range of applications in various fields:
-
Chemistry
-
Biology
-
Medicine
- Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of nitroglycerin, a key ingredient in dynamite and a medication for heart conditions .
-
Industry
Mechanism of Action
The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:
Comparison with Similar Compounds
Propane-1,2,3-triol can be compared with other similar compounds such as:
Ethylene Glycol (Ethane-1,2-diol): Another diol with two hydroxyl groups, used as an antifreeze and in the production of polyethylene terephthalate (PET).
Propylene Glycol (Propane-1,2-diol): A diol with two hydroxyl groups, used in food, cosmetics, and pharmaceuticals as a humectant and solvent.
Uniqueness
- Propane-1,2,3-triol is unique due to its three hydroxyl groups, making it a versatile compound in various chemical reactions and applications. Its non-toxic nature and sweet taste also make it suitable for use in food and pharmaceutical products .
Properties
CAS No. |
52229-63-7 |
---|---|
Molecular Formula |
C3H10O7S |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
propane-1,2,3-triol;sulfuric acid |
InChI |
InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |
InChI Key |
BXNRKCXZILSQHE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.